1-(2-Hydroxy-4-methylbenzoyl)-3,3-dimethylpiperidine-2-carbonitrile
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Description
The compound seems to be a complex organic molecule that contains a benzoyl group (a type of acyl group derived from benzoic acid), a piperidine ring (a common motif in many pharmaceuticals and other bioactive compounds), and a nitrile group (an organic group made up of a carbon triple-bonded to a nitrogen). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the introduction of the benzoyl and nitrile groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzoyl group might undergo reactions typical of other carbonyl-containing compounds, while the piperidine ring might participate in reactions characteristic of other amines. The nitrile group could also engage in various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role. These properties could affect things like the compound’s solubility, melting point, and reactivity .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-hydroxy-4-methylbenzoyl)-3,3-dimethylpiperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-5-6-12(13(19)9-11)15(20)18-8-4-7-16(2,3)14(18)10-17/h5-6,9,14,19H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOPZKPMXRTQJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCC(C2C#N)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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